8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 8-{[(4-methoxyphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been explored in various scientific studies, primarily focusing on chemical synthesis and structural analysis. For instance, Perricone, Elslager, and Worth (1970) explored the boron trifluoride-catalyzed 1,4-addition reactions to synthesize similar compounds, highlighting the structural diversity and complexity of such chemical processes (Perricone, Elslager, & Worth, 1970). Additionally, Sobarzo-Sánchez, Castedo, and Fuente (2006) conducted a theoretical study on similar dihydroquinolinones, providing insights into their structural and electronic properties (Sobarzo-Sánchez, Castedo, & Fuente, 2006).
Biological Activity and Pharmacological Potential
While exploring the pharmacological potential of compounds related to this compound, several studies have been conducted. For example, Tzeng et al. (1997) synthesized derivatives and evaluated their antiplatelet and vasorelaxant activities, indicating potential therapeutic uses (Tzeng et al., 1997). Choi et al. (2001) studied the metabolism of a structurally similar H(+)/K(+) ATPase inhibitor, shedding light on its metabolic pathways and possible pharmacological effects (Choi et al., 2001).
Synthesis Techniques and Chemical Properties
Various synthesis techniques and investigations into the chemical properties of similar compounds have been carried out. For example, Rutkauskas, Kantminienė, and Beresnevieius (2008) discussed the synthesis and cyclization of compounds similar to this compound, providing insights into their chemical behaviors (Rutkauskas, Kantminienė, & Beresnevieius, 2008). Sekar and Prasad (1998) explored the synthesis of pyrano[2,3-b]quinolines, highlighting the versatility of synthesis methods for such compounds (Sekar & Prasad, 1998).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. For example, some indole derivatives have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Properties
IUPAC Name |
8-[(4-methoxyanilino)methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-4-2-14(3-5-15)20-11-13-8-12-9-17-18(25-7-6-24-17)10-16(12)21-19(13)22/h2-5,8-10,20H,6-7,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOWCZYWPOQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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